molecular formula C10H26O3Si2 B14340891 Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- CAS No. 105463-86-3

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-

Katalognummer: B14340891
CAS-Nummer: 105463-86-3
Molekulargewicht: 250.48 g/mol
InChI-Schlüssel: NECOMNPAJVUQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- is a chemical compound with the molecular formula C10H26O3Si2. It is characterized by the presence of a hydroxyl group, a primary alcohol, and an ether group (aliphatic). This compound is known for its unique structure, which includes a pentamethyldisiloxanyl group attached to a propoxyethanol backbone .

Vorbereitungsmethoden

The synthesis of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- typically involves the reaction of 3-(pentamethyldisiloxanyl)propyl bromide with ethanol in the presence of a base. The reaction conditions often include the use of an aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Esterification: The compound can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups allow the compound to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and behavior in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- can be compared to other similar compounds such as:

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- stands out due to its unique combination of functional groups and silicon-containing moiety, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

105463-86-3

Molekularformel

C10H26O3Si2

Molekulargewicht

250.48 g/mol

IUPAC-Name

2-[3-[dimethyl(trimethylsilyloxy)silyl]propoxy]ethanol

InChI

InChI=1S/C10H26O3Si2/c1-14(2,3)13-15(4,5)10-6-8-12-9-7-11/h11H,6-10H2,1-5H3

InChI-Schlüssel

NECOMNPAJVUQPI-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)CCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.